Gnetal
Description
Gnetal is a stilbene oligomer first isolated from the stem extracts of Gnetum gnemon and G. gnemonoides (family Gnetaceae) . It belongs to a class of phenolic compounds characterized by oligomeric structures derived from stilbene monomers. Stilbenes are naturally occurring phytochemicals with a C₆–C₂–C₆ backbone, often associated with antioxidant, antimicrobial, and anti-inflammatory properties. This compound was identified alongside other stilbene derivatives, such as gnemonols A–C and gnetin E, through spectral analysis (e.g., NMR and MS), which confirmed its oligomeric nature . While its exact biological roles in the plant remain understudied, this compound is hypothesized to contribute to plant defense mechanisms against pathogens and environmental stressors .
Properties
Molecular Formula |
C21H16O6 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C21H16O6/c22-10-11-5-17(26)20-18(6-11)27-21(12-1-3-14(23)4-2-12)19(20)13-7-15(24)9-16(25)8-13/h1-10,19,21,23-26H/t19-,21+/m0/s1 |
InChI Key |
OQPLDSDBGSRXSC-PZJWPPBQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |
Synonyms |
gnetal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Gnetal shares structural and functional similarities with other stilbene oligomers and flavonoids isolated from Gnetum species. Below is a comparative analysis based on chemical class, source, structural features, and reported bioactivities:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings and Structural Insights
Oligomerization vs. Monomeric Forms: this compound and gnemonols (A–C) are oligomeric stilbenes, whereas resveratrol—a well-studied stilbene—is monomeric. Oligomerization enhances molecular stability and may potentiate bioactivity through increased interaction with cellular targets . Gnetin E, a dimeric stilbene, shares structural parallels with this compound but differs in glycosylation patterns, which influence solubility and bioavailability .
Source Specificity :
- This compound and its analogs are uniquely reported in Gnetum species, unlike resveratrol, which is widespread in grapes and berries. This suggests evolutionary specialization in Gnetum for synthesizing complex stilbenes .
For example, gnetin E demonstrated radical scavenging activity comparable to ascorbic acid in vitro . The flavonostilbene 2b-hydroxyampelopsin F, isolated from G.
Structural Complexity: this compound’s spectral data suggest a unique oligomeric arrangement distinct from gnemonols, which are trimers. This structural diversity may underlie variations in bioactivity and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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